Piliformic acid

Overview

Description

Mechanism of Action

Target of Action

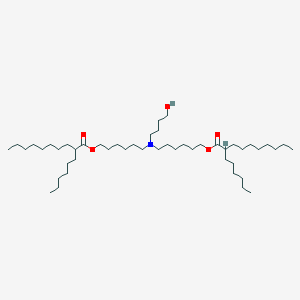

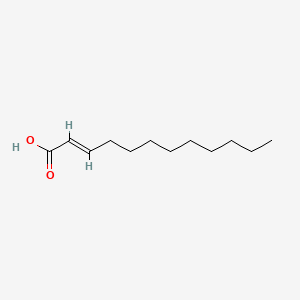

Piliformic acid, also known as (2E)-2-hexylidene-3-methylbutanedioic acid or (2E)-2-hexylidene-3-methyl-butanedioic acid, is a secondary metabolite derived from fungi .

Mode of Action

The exact mode of action of this compound remains unclear. It is known that the compound interacts with its targets through a series of biochemical reactions . These interactions lead to changes in the target organism, which can include alterations in metabolic pathways, inhibition of growth, or even cell death .

Biochemical Pathways

This compound is part of a new biosynthetic pathway originating in fatty acid biosynthesis . It is derived from non-enzymatic Diels–Alder cycloaddition during the fermentation and extraction process . The compound is part of a larger family of gamma-lactone and alkyl citrate compounds derived from oxaloacetate, which are widespread natural products in fungi .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific organism it interacts with. In some cases, the compound has been shown to possess potent biological activities . For example, it has been found to exhibit antifungal properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the specific conditions under which the compound is produced, such as the fermentation and extraction process . Additionally, the compound’s action can be affected by the specific characteristics of the organism it interacts with.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piliformic acid can be synthesized through a four-step process involving the Wittig reaction of methyl(triphenylphosphoranylidene)succinimide with hexanal, followed by acid-induced hydrolysis of the formed succinimide derivatives . This method yields this compound with an overall efficiency of 49%.

Industrial Production Methods: The industrial production of this compound primarily relies on the biosynthesis by fungi. The biosynthetic pathway involves the formation of octanoate from fatty acid synthase, which is then incorporated into the final structure of this compound .

Chemical Reactions Analysis

Types of Reactions: Piliformic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the double bonds present in the structure.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Halogenation using halogens like chlorine or bromine.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and applications .

Scientific Research Applications

Piliformic acid has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its role in fungal metabolism and its potential as a biomarker.

Medicine: Investigated for its potential antifungal and antibacterial properties.

Industry: Explored for its use in the production of bioactive compounds and as a potential biopesticide.

Comparison with Similar Compounds

Piliformic acid is structurally related to other fungal metabolites, such as:

Sporothriolide: Another fungal metabolite with potent antifungal properties.

Tyromycin: Known for its cytotoxic activity against cancer cell lines.

Byssochlamic Acid: A cyclic maleidride with various biological activities.

Uniqueness: What sets this compound apart is its unique structure, which includes a hexylidene and a methylsuccinic acid moiety

Properties

IUPAC Name |

(2E)-2-hexylidene-3-methylbutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-3-4-5-6-7-9(11(14)15)8(2)10(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUQECDNJQCQAE-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=C(C(C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C(\C(C)C(=O)O)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone](/img/structure/B3025637.png)

![7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3025640.png)